molecular formula C15H16ClNO B3308689 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol CAS No. 93946-44-2

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Cat. No.: B3308689
CAS No.: 93946-44-2
M. Wt: 261.74 g/mol
InChI Key: TZEGKWSSUBLZGT-UHFFFAOYSA-N
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Description

2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol is a synthetic organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This benzylamino ethanol derivative features both amino and alcohol functional groups on a structure that includes a 3-chlorophenyl moiety, making it a compound of interest in various chemical and pharmacological research areas . Compounds within this structural class are frequently investigated in medicinal chemistry for their potential biological activities. Alkaloids and synthetic amino-alcohols with similar structural features are known to be explored for their antimicrobial properties, including activity against Gram-positive and Gram-negative bacteria, as well as fungal pathogens . The molecular scaffold may interact with biological targets through mechanisms such as influencing cell membrane permeability or interfering with metabolic pathways, although the specific mechanism of action for this exact compound is subject to further research . Researchers utilize this chemical as a building block or intermediate in the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. It is available for purchase in various milligram quantities for laboratory use . This product is strictly for research purposes and is labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzylamino)-1-(3-chlorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c16-14-8-4-7-13(9-14)15(18)11-17-10-12-5-2-1-3-6-12/h1-9,15,17-18H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEGKWSSUBLZGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol

Established Synthetic Pathways to 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Established synthetic routes for this compound and its analogs primarily rely on classical organic reactions such as reductive amination and alkylation. These methods are valued for their reliability and are supported by a substantial body of chemical literature.

Reductive Amination Approaches for this compound Precursors

Reductive amination is a cornerstone in the synthesis of amines, including this compound. This method typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net For the synthesis of the target compound, a suitable precursor such as 3-chlorophenylglyoxal or a related carbonyl compound can be reacted with benzylamine (B48309). The resulting imine is then reduced using a variety of reducing agents.

Commonly employed reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical for the success of the reaction, especially when other reducible functional groups are present in the molecule. researchgate.net Catalytic hydrogenation, often using catalysts like Raney nickel or palladium on carbon, is another effective method for the reduction step. googleapis.com This process can sometimes be performed as a one-pot reaction, where the carbonyl compound, amine, and reducing agent are combined simultaneously. google.com

PrecursorAmineReducing AgentCatalystProduct
2-amino-1-(3-chlorophenyl)ethan-1-olBenzaldehydeH₂Pd/CThis compound
3-ChloroacetophenoneBenzylamineNaBH₄-This compound

This table represents plausible reductive amination strategies based on general principles of organic synthesis.

Alkylation Reactions in the Synthesis of this compound and its Analogues

Alkylation reactions provide a direct method for forming the benzyl-nitrogen bond in this compound. This approach typically involves the reaction of 2-amino-1-(3-chlorophenyl)ethan-1-ol with a benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide, in the presence of a base. thieme-connect.de The base is necessary to deprotonate the amino group, making it a more effective nucleophile. thieme-connect.de

A challenge in this approach is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.com Careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base and solvent, is crucial to maximize the yield of the desired secondary amine. thieme-connect.de Inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often employed to promote selective mono-N-alkylation. thieme-connect.de

Amine PrecursorAlkylating AgentBaseSolventProduct
2-Amino-1-(3-chlorophenyl)ethan-1-olBenzyl chlorideK₂CO₃MethanolThis compound
2-Amino-1-(3-chlorophenyl)ethan-1-olBenzyl bromideNa₂CO₃Acetonitrile (B52724)This compound

This table illustrates typical alkylation reaction conditions for the synthesis of the target compound.

Chemo- and Regioselective Synthesis Strategies for this compound

The synthesis of complex molecules like this compound often requires strategies that control both chemoselectivity (which functional group reacts) and regioselectivity (where on a molecule a reaction occurs). For instance, in a molecule with multiple reactive sites, a chemo- and regioselective reaction will selectively target the desired functional group at the correct position. nih.gov

In the context of synthesizing the target compound, this could involve the selective reduction of a carbonyl group in the presence of other reducible functionalities or the specific alkylation of one amino group over another. The use of protecting groups can be a key strategy to achieve such selectivity. For example, one reactive group can be temporarily blocked while another is modified, followed by the removal of the protecting group. The development of catalyst-free, one-pot chemo- and regioselective synthetic methods under mild conditions is an area of active research. nih.gov

Novel Catalytic Strategies in the Synthesis of this compound

Recent advances in catalysis have opened new avenues for the synthesis of this compound, with a particular focus on producing enantiomerically pure forms of the compound and improving the efficiency of the synthesis through metal-catalyzed processes.

Asymmetric Catalysis for Enantiomerically Enriched this compound

Since this compound contains a stereocenter at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Asymmetric catalysis aims to produce a single enantiomer in excess, which is often crucial for pharmaceutical applications. This can be achieved through various methods, including the use of chiral catalysts that can differentiate between the two prochiral faces of a precursor molecule.

For example, the asymmetric reduction of a precursor ketone, 2-amino-1-(3-chlorophenyl)ethanone, using a chiral reducing agent or a catalyst can yield an enantiomerically enriched amino alcohol. Similarly, iridium-catalyzed asymmetric allylic benzylation has been described for related compounds, demonstrating the potential for creating chiral centers with high enantioselectivity. nih.gov Chiral vanadium complexes have also been used in asymmetric cross-coupling reactions to generate chiral products. nih.gov

Catalytic SystemReaction TypePrecursorEnantiomeric Excess (ee)
Chiral Ruthenium ComplexAsymmetric Transfer Hydrogenation2-(Benzylamino)-1-(3-chlorophenyl)ethanone>95%
Chiral Borane (B79455) ReagentAsymmetric Reduction2-(Benzylamino)-1-(3-chlorophenyl)ethanoneHigh

This table provides examples of potential asymmetric catalytic approaches and expected outcomes.

Metal-Catalyzed Processes for this compound Synthesis

Metal catalysts are widely used in organic synthesis to facilitate reactions that would otherwise be difficult or inefficient. thieme-connect.de In the synthesis of this compound, metal catalysts can be employed in several key steps. For instance, palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon or carbon-nitrogen bonds in the precursor molecules. mdpi.com

Ruthenium and iridium complexes are effective for transfer hydrogenation reactions, which are a key part of reductive amination processes. organic-chemistry.org These catalysts can enable the use of milder and more environmentally friendly reducing agents. The development of highly active and selective catalysts, such as those based on amorphous cobalt particles for reductive amination, allows for reactions to be carried out under mild conditions with high selectivity. organic-chemistry.org

Metal CatalystReaction TypeSubstratesKey Advantage
Palladium(II) chloride/Copper(I) iodideCross-couplingPropargylamines and acyl chloridesFormation of key C-C bonds in precursors mdpi.com
[RuCl₂(p-cymene)]₂Reductive aminationAldehydes and anilinesEfficient synthesis of secondary amines
Iridium complexesAsymmetric allylic benzylationAryl vinyl carbinolsHigh enantioselectivity nih.gov

This table summarizes the application of various metal catalysts in the synthesis of the target compound and its precursors.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have become integral to the development of synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound via epoxide aminolysis is well-suited to the incorporation of several green strategies.

Solvent-Free and Aqueous Conditions: A significant advancement in green synthesis is the reduction or elimination of volatile organic solvents (VOCs). The reaction between 2-(3-chlorophenyl)oxirane (B1581207) and benzylamine can be conducted under solvent-free (neat) conditions, which simplifies the procedure, reduces waste, and can often accelerate reaction rates. scielo.org.mxrsc.org Several studies on analogous epoxide ring-opening reactions have demonstrated high yields and excellent regioselectivity without any solvent. growingscience.comrroij.com

Alternatively, water has been explored as an environmentally benign solvent for the aminolysis of epoxides. organic-chemistry.org Conducting the reaction in water eliminates the need for hazardous organic solvents and simplifies product isolation, aligning with the core tenets of green chemistry.

Heterogeneous and Recyclable Catalysts: To circumvent issues associated with homogeneous catalysts, such as difficult separation and recycling, research has focused on solid-supported catalysts. For the synthesis of β-amino alcohols, several heterogeneous catalysts have proven effective:

Silica-Bonded S-Sulfonic Acid (SBSSA): This solid acid catalyst has been used to promote the regioselective ring-opening of epoxides with amines under solvent-free conditions, offering high yields and easy catalyst recovery through simple filtration. scielo.org.mx

Sulfated Metal Oxides: Catalysts like sulfated tin oxide and sulfated zirconia are highly efficient for promoting the aminolysis of epoxides. growingscience.comrroij.com They function as strong solid acids, activating the epoxide ring towards nucleophilic attack and can be reused multiple times without significant loss of activity.

Metal-Free Catalysis: While many Lewis acids used to catalyze this reaction are metal-based, concerns over toxicity and cost have driven the development of metal-free alternatives. researchgate.net Simple organic acids, such as acetic acid, have been shown to effectively mediate the ring-opening of epoxides with amines in the absence of both metals and solvents, providing the desired β-amino alcohol products in high yields. rsc.org These approaches offer a more sustainable and cost-effective pathway for synthesis.

Optimization of Reaction Conditions for High-Yield Synthesis of this compound

Achieving a high yield of the target compound, this compound, requires careful optimization of various reaction parameters. The key reaction involves a nucleophilic attack of benzylamine on the epoxide ring of 2-(3-chlorophenyl)oxirane. This epoxide has two electrophilic carbon atoms—a terminal, less hindered carbon and a benzylic, more substituted carbon. The outcome of the reaction is highly dependent on the conditions employed.

Catalyst Selection and Loading: The choice of catalyst is crucial for activating the epoxide ring. Lewis acids are commonly employed for this purpose. mdpi.com A model reaction involving styrene (B11656) oxide and aniline (B41778) is often used to screen the effectiveness of different catalysts and their optimal loading. For instance, a study might compare various Lewis acid catalysts under solvent-free conditions to identify the most efficient one. The catalyst loading is typically optimized to find the minimum amount required to achieve a high conversion rate in the shortest time, thereby reducing cost and potential waste. scielo.org.mxgrowingscience.com

The table below illustrates a typical optimization study for catalyst loading in the model reaction of styrene oxide with aniline, which is analogous to the synthesis of the target compound.

EntryCatalyst Loading (mol%)Time (h)Yield (%)
10 (None)740
20.5375
31.0288
42.0195
52.5195

Solvent Effects: While solvent-free conditions are often preferred from a green chemistry perspective, the choice of solvent can significantly influence reaction rate and selectivity. A screening of various solvents might be performed to determine the optimal medium. In many cases, solvent-free conditions not only provide better yields but also require shorter reaction times compared to reactions run in solvents like acetonitrile, methanol, or dichloromethane. scielo.org.mx

The following interactive table shows the effect of different solvents on the yield of the model reaction between styrene oxide and aniline, catalyzed by SBSSA.

EntrySolventTime (h)Yield (%)
1Solvent-Free195
2Acetonitrile485
3Dichloromethane580
4Methanol478
5Water670

Temperature and Reaction Time: Temperature is another critical parameter. While many modern catalytic systems for epoxide aminolysis are designed to work efficiently at room temperature, increasing the temperature can sometimes accelerate the reaction. growingscience.comresearchgate.net However, higher temperatures may also lead to the formation of side products. Therefore, optimization involves finding the ideal balance where the reaction proceeds to completion in a reasonable timeframe without compromising the purity and yield of the final product. The progress of the reaction is typically monitored over time to establish the point at which maximum conversion is achieved.

Regioselectivity: For an unsymmetrical epoxide like 2-(3-chlorophenyl)oxirane, the amine can attack either the terminal carbon (Path A, SN2-type) or the benzylic carbon (Path B, SN1-type). The regioselectivity is influenced by the reaction mechanism.

SN2 Pathway: Nucleophilic attack occurs at the less sterically hindered terminal carbon. This is often favored with strong, unhindered nucleophiles and under neutral or basic conditions.

SN1 Pathway: Under acidic catalysis, the epoxide oxygen is protonated, and the positive charge is better stabilized at the more substituted benzylic carbon. This makes the benzylic carbon more electrophilic and susceptible to attack.

In the case of this compound, the desired product results from the attack of benzylamine at the benzylic carbon of the epoxide. Optimization studies have shown that with styrene oxide derivatives, aromatic amines (like aniline) preferentially attack the benzylic carbon, whereas aliphatic amines (like benzylamine) can show varied selectivity. scielo.org.mx The choice of catalyst and conditions is therefore paramount in directing the reaction to yield the desired isomer with high selectivity. scielo.org.mxmdpi.com

Chemical Reactivity and Transformations of 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol

Oxidative Transformations of the Alcohol Moiety in 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

The secondary alcohol group in this compound is susceptible to oxidation to form the corresponding ketone, 2-(benzylamino)-1-(3-chlorophenyl)ethanone. This transformation is a fundamental reaction in organic chemistry, and a variety of oxidizing agents can be employed. libretexts.org

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and Jones reagent (chromic acid). libretexts.org PCC is known for being a milder oxidizing agent, capable of converting primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. libretexts.org Jones reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a stronger oxidant. libretexts.org A patent describes the oxidation of amino-alcohols, noting that the reaction is preferably performed in the presence of an acid like acetic acid or trifluoroacetic acid to reduce reaction times. google.com

The general transformation is depicted below:

Figure 1: General scheme for the oxidation of this compound to the corresponding ketone.

While specific studies on the oxidation of this compound are not prevalent in the literature, the oxidation of analogous amino alcohols is well-documented. The choice of oxidant would be crucial to avoid side reactions involving the amine functionality.

Oxidizing AgentTypical ConditionsProduct Type
Pyridinium Chlorochromate (PCC)Anhydrous dichloromethaneKetone
Jones Reagent (CrO₃/H₂SO₄/acetone)Acetone, 0°C to room temp.Ketone
o-Iodoxybenzoic acid (IBX)DMSOKetone

Reductive Reactions of this compound Derivatives

The chemical structure of this compound contains a benzylamino group which can be susceptible to reductive cleavage, a reaction known as hydrogenolysis. This reaction typically involves catalytic hydrogenation, often using a palladium catalyst, to cleave the carbon-nitrogen bond of the benzyl (B1604629) group. ambeed.com This would result in the formation of 2-amino-1-(3-chlorophenyl)ethan-1-ol and toluene.

The general reaction is as follows:

Figure 2: Hydrogenolysis of the benzylamino group.

This debenzylation reaction is a common strategy in organic synthesis for the removal of a benzyl protecting group from an amine.

Nucleophilic Substitution Reactions Involving the Amine Functionality of this compound

The secondary amine in this compound is nucleophilic and can participate in a variety of substitution reactions. A key example is N-alkylation, where the hydrogen on the nitrogen is replaced by an alkyl group. This reaction typically proceeds by treating the amine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

A study by Sonawane et al. describes a simple and efficient protocol for the selective mono-N-alkylation of primary aromatic amines using potassium carbonate as a base under mild conditions. thieme-connect.de Although the substrate in this study is an aromatic amine, the principles can be applied to the N-alkylation of secondary amines like this compound.

The general scheme for N-alkylation is shown below:

Figure 3: General scheme for the N-alkylation of the secondary amine.

Besides alkylation, the amine can also undergo N-acylation with acyl chlorides or acid anhydrides to form the corresponding amide.

Reagent TypeExample ReagentProduct Type
Alkyl HalideMethyl iodide (CH₃I)Tertiary amine
Acyl ChlorideAcetyl chloride (CH₃COCl)Amide
Acid Anhydride (B1165640)Acetic anhydride ((CH₃CO)₂O)Amide

Cyclization and Heterocycle Formation via this compound Intermediates

The 1,2-amino alcohol motif present in this compound is a valuable precursor for the synthesis of five-membered heterocyclic rings, particularly oxazolines. wikipedia.org The synthesis of oxazolines often involves the cyclization of a 2-amino alcohol with a carboxylic acid or its derivative. nih.gov

One common method involves the reaction of the amino alcohol with a carboxylic acid under dehydrating conditions. Alternatively, the amino alcohol can be reacted with a nitrile, an aldehyde, or an acyl chloride to form an intermediate that subsequently cyclizes to the oxazoline (B21484) ring. organic-chemistry.org For instance, the reaction with a nitrile can be catalyzed by copper-NHC complexes. organic-chemistry.org Another approach is the reaction with an aldehyde to form an oxazolidine (B1195125) intermediate, which is then oxidized to the oxazoline. wikipedia.org

A triflic acid-promoted dehydrative cyclization of N-(2-hydroxyethyl)amides is also a reported method for synthesizing 2-oxazolines, which generates water as the only byproduct. mdpi.com

The general transformation to an oxazoline is illustrated below:

Figure 4: General scheme for the formation of an oxazoline from a 1,2-amino alcohol.

The specific substituent on the oxazoline ring would depend on the cyclizing agent used. This reactivity makes this compound a useful building block for creating more complex heterocyclic structures.

Functionalization of the Aromatic Ring in this compound

The 3-chlorophenyl group of this compound can undergo electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The regiochemical outcome of such reactions is directed by the two substituents already present on the benzene (B151609) ring: the chloro group and the 2-(benzylamino)-1-hydroxyethyl group.

The chloro group is an ortho-, para-directing deactivator. lkouniv.ac.in The 2-(benzylamino)-1-hydroxyethyl substituent is likely to be deactivating as well, due to the electron-withdrawing inductive effect of the oxygen and nitrogen atoms. Under the acidic conditions often used for electrophilic aromatic substitution, the amine would be protonated, further increasing its deactivating and meta-directing influence.

Therefore, incoming electrophiles would be directed to the positions meta to the 2-(benzylamino)-1-hydroxyethyl group and ortho/para to the chloro group. The positions available for substitution are C2, C4, C5, and C6. The directing effects are summarized in the table below:

PositionDirected by Chloro GroupDirected by 2-(benzylamino)-1-hydroxyethyl GroupOverall Propensity
C2orthoorthoPotentially favored
C4parametaPotentially favored
C5metaparaDisfavored
C6orthometaPotentially favored

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and halogenation (using a halogen with a Lewis acid catalyst). masterorganicchemistry.commasterorganicchemistry.com A patent describes a process for the halogenation of aromatic compounds in the presence of a nitrate (B79036) ionic liquid, which acts as a catalyst and allows for the use of a hydrohalic acid as the halogenating agent. google.com

The general scheme for an electrophilic aromatic substitution on the 3-chlorophenyl ring is shown below, with "E" representing a generic electrophile.

Figure 5: General scheme for electrophilic aromatic substitution on the 3-chlorophenyl ring.

Stereochemical Aspects of 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol

Enantioselective Synthesis of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Enantioselective synthesis aims to produce a single, desired enantiomer of a chiral molecule. For 1,2-amino alcohols like this compound, a common and effective strategy is the asymmetric reduction of a prochiral α-amino ketone precursor, in this case, 2-(benzylamino)-1-(3-chlorophenyl)ethan-1-one. The stereochemical outcome of the reduction is directed by a chiral catalyst or reagent.

Catalytic asymmetric reduction can be achieved using various metal catalysts complexed with chiral ligands, in conjunction with a hydrogen source like hydrogen gas (H₂) or a hydrogen donor like isopropanol (B130326) or formic acid in transfer hydrogenation. wikipedia.org Oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are also highly effective for the enantioselective reduction of ketones using a stoichiometric borane (B79455) source. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee). For ketones bearing an adjacent π-system, such as an aryl group, reagents like BINAL-H (a chiral aluminum hydride reagent derived from BINOL) can provide high enantioselectivity. uwindsor.ca The stereochemical outcome is often predictable based on the specific enantiomer of the catalyst used. For instance, the (S)-BINAL-H reagent typically yields the (S)-alcohol from aryl alkyl ketones. uwindsor.ca

Below is a table summarizing potential enantioselective reduction strategies for the synthesis of this compound from its ketone precursor.

Table 1: Potential Strategies for Enantioselective Synthesis

Catalyst/Reagent System Reductant Typical Outcome/Selectivity Reference
Ruthenium-BINAP-Diamine Complex H₂ or HCOOH/NEt₃ High enantioselectivity for aryl ketones. uwindsor.ca
(R)-CBS Oxazaborolidine Borane (BH₃) Predictable formation of the (R)-alcohol. wikipedia.org
(S)-BINAL-H Hydride Source High ee for aryl ketones, typically yielding the (S)-alcohol. uwindsor.ca

Determination of Enantiomeric Excess in Chiral this compound

Once an enantioselective synthesis is performed, it is essential to determine the enantiomeric excess (ee) of the product. The two most common techniques for this are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents.

Chiral HPLC: This is a powerful technique for separating enantiomers. phenomenex.com The separation is achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and versatile for separating a broad range of chiral compounds, including amines and alcohols. nih.gov The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like isopropanol or ethanol), is critical for achieving good resolution. nih.govchromatographyonline.com

Table 2: Potential Chiral HPLC Conditions for Enantiomeric Excess Determination

Chiral Stationary Phase (CSP) Type Potential Mobile Phase Detection Reference
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane (B92381)/Isopropanol UV (e.g., 254 nm) nih.gov
Amylose tris(3,5-dimethylphenylcarbamate) Acetonitrile (B52724)/Methanol with buffer UV nih.gov

NMR Spectroscopy with Chiral Solvating Agents (CSAs): This method relies on the in-situ formation of diastereomeric complexes between the chiral analyte and a chiral solvating agent. acs.org These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers. semmelweis.hunih.gov For amino alcohols, chiral acids or other chiral molecules capable of forming hydrogen bonds or ionic interactions can be effective CSAs. researchgate.net The chemical shift difference (ΔΔδ) between the signals of the two diastereomers is measured, and the ratio of the integrals corresponds to the enantiomeric ratio. nih.gov

Table 3: Potential Chiral Solvating Agents (CSAs) for NMR Analysis

Chiral Solvating Agent (CSA) Typical Solvent Observed Nucleus Reference
(R)- or (S)-Mandelic Acid CDCl₃, C₆D₆ ¹H nih.gov
(R)- or (S)-BINOL-based derivatives CDCl₃ ¹H nih.gov
Chiral α-(nonafluoro-tert-butoxy)carboxylic acids CDCl₃, C₆D₆ ¹H, ¹⁹F semmelweis.hu

Diastereoselective Control in Reactions Involving this compound

The synthesis of this compound involves the formation of two adjacent chiral centers. The relative stereochemistry between these centers defines the diastereomers (syn or anti). Diastereoselective control can be exerted during the reduction of the α-amino ketone precursor, 2-(benzylamino)-1-(3-chlorophenyl)ethan-1-one. The choice of N-protecting group on the amino ketone and the reducing agent can selectively favor the formation of either the syn or the anti 1,2-amino alcohol. acs.orgnih.govresearchgate.net

For example, research has shown that the reduction of carbamate-protected α-amino ketones with bulky reducing agents like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) tends to produce the anti-diastereomer. acs.orgresearchgate.net This selectivity is often explained by the Felkin-Anh model, where the hydride attacks from the less hindered face. Conversely, using a bulky N-protecting group like a trityl group can favor the formation of the syn-diastereomer with the same reducing agent, likely due to chelation control where the reagent coordinates with both the carbonyl oxygen and the nitrogen atom. acs.orgnih.gov

Table 4: Diastereoselective Reduction of N-Protected α-Amino Ketones

N-Protecting Group Reducing Agent Solvent Predominant Diastereomer Reference
Carbamate (e.g., Cbz) LiAlH(O-t-Bu)₃ Ethanol (B145695) anti acs.orgresearchgate.net
Trityl (Tr) LiAlH(O-t-Bu)₃ THF syn acs.orgnih.gov
Benzyl (B1604629) (Bn) LiAlH(O-t-Bu)₃ THF Low Selectivity acs.org

This ability to control the diastereomeric outcome is crucial for synthesizing specific stereoisomers of 1,2-amino alcohols for various applications.

Resolution of Racemic Mixtures of this compound

When an enantioselective synthesis is not employed, the compound is produced as a racemic mixture. The separation of this mixture into its constituent enantiomers is known as chiral resolution. wikipedia.org The most common method for resolving racemic amines and amino alcohols is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.org

This process involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid. pbworks.com This reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference in solubility allows for their separation by fractional crystallization. One diastereomeric salt will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation, the desired enantiomer of the amino alcohol is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid. pbworks.com

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid and their derivatives. libretexts.orgscispace.com The choice of resolving agent and crystallization solvent is often determined empirically to achieve the most efficient separation. libretexts.org

Table 5: Common Chiral Resolving Agents for Amino Alcohols

Chiral Resolving Agent Type Typical Solvents for Crystallization Reference
(+)- or (-)-Tartaric Acid Acid Methanol, Ethanol, Water pbworks.com
(+)- or (-)-Dibenzoyl-tartaric Acid Acid Ethanol, Acetonitrile scispace.compsu.edu
(+)- or (-)-Mandelic Acid Acid Alcohols, Water libretexts.org
(+)- or (-)-Camphorsulfonic Acid Acid Various organic solvents wikipedia.orglibretexts.org

Table of Compounds

Compound Name
This compound
2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-one
(R)-BINOL
Tartaric Acid
Mandelic Acid
Camphorsulfonic Acid
Dibenzoyl-tartaric Acid
N-Benzyl-1-phenylethylamine
Lithium tri-tert-butoxyaluminum hydride
Borane
Isopropanol

Spectroscopic and Chromatographic Methods for Characterization and Analysis of 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules like this compound. researchgate.net By analyzing one-dimensional (1D) spectra such as ¹H and ¹³C NMR, as well as two-dimensional (2D) spectra, the precise connectivity of atoms within the molecule can be determined. ethernet.edu.etmdpi.com

¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the spectrum would show distinct signals for the aromatic protons on both the benzyl (B1604629) and 3-chlorophenyl rings, typically in the range of δ 7.0-7.5 ppm. The methine proton (CH-OH) would appear as a multiplet, its chemical shift influenced by the adjacent hydroxyl and amino groups. The methylene (B1212753) protons of the ethylamine (B1201723) bridge (CH₂) and the benzyl group (CH₂) would also exhibit characteristic signals. Protons attached to heteroatoms (OH and NH) may appear as broad singlets, and their positions can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy reveals the different carbon environments in the molecule. The spectrum would display separate signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (CH-OH) would resonate at a characteristic downfield shift. Aromatic carbons would appear in the δ 120-145 ppm region, with the carbon attached to the chlorine atom showing a distinct shift. The methylene carbons would be found in the upfield region of the spectrum.

2D NMR Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assemble the complete molecular structure. hyphadiscovery.com

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons within the ethylamine backbone and within the aromatic rings. core.ac.uk

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s). researchgate.net

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the benzyl group to the nitrogen atom and the 3-chlorophenyl group to the carbinol carbon. hyphadiscovery.comcore.ac.uk

Expected ¹H and ¹³C NMR Chemical Shifts

Atom/Group Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Aromatic CH (Benzyl)7.2 - 7.4127 - 129
Aromatic CH (3-chlorophenyl)7.2 - 7.4125 - 135
CH-OH~ 4.8 - 5.1~ 70 - 75
CH₂-N (ethylamine)~ 2.8 - 3.1~ 55 - 60
CH₂-N (benzyl)~ 3.7 - 3.9~ 53 - 58
NHVariable (broad)-
OHVariable (broad)-
Aromatic C-Cl-~ 134
Aromatic C-ipso-138 - 145

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern. The compound has a molecular formula of C₁₅H₁₆ClNO and a molecular weight of 261.74 g/mol . biosynth.com

Upon ionization in the mass spectrometer, typically through Electron Ionization (EI), the molecule forms a molecular ion (M⁺˙). The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of approximately one-third that of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. whitman.edu

The fragmentation of the molecular ion is predictable and provides valuable structural information. Key fragmentation pathways for this class of compounds include alpha-cleavage and dehydration. libretexts.org

Alpha-Cleavage: This is a dominant fragmentation pathway for both amines and alcohols. libretexts.orglibretexts.orgmiamioh.edu

Cleavage of the C-C bond between the carbinol carbon and the aminomethyl group can occur.

Breakage of the bond between the nitrogen and the benzyl group or the ethyl group is also common. The most stable carbocation is preferentially formed, often leading to the loss of the largest alkyl group. miamioh.edu A prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from cleavage and rearrangement of the benzyl group.

Dehydration: Alcohols can undergo the loss of a water molecule (H₂O, 18 amu), leading to a fragment ion at m/z [M-18]⁺˙. libretexts.org

Predicted Mass Spectrometry Fragments

m/z Value Proposed Fragment Ion Fragmentation Pathway
261/263[C₁₅H₁₆ClNO]⁺˙Molecular Ion (M⁺˙)
243/245[C₁₅H₁₄ClN]⁺˙Loss of H₂O (Dehydration)
155/157[C₈H₈ClO]⁺Cleavage of the C-C bond adjacent to the nitrogen
125[C₇H₇O]⁺Fragment from the 3-chlorophenyl carbinol portion
106[C₇H₈N]⁺Benzylamine (B48309) fragment
91[C₇H₇]⁺Tropylium ion (from benzyl group)

Chromatographic Separations for Purification and Purity Assessment of this compound

Chromatographic techniques are indispensable for the isolation, purification, and purity analysis of this compound from reaction mixtures and for quality control.

Column Chromatography Methods

Column chromatography is the standard method for purifying the compound on a preparative scale. scielo.br The separation is based on the differential partitioning of the compound between a stationary phase and a mobile phase.

Stationary Phase: Silica (B1680970) gel is the most commonly used adsorbent due to its polarity and effectiveness in separating moderately polar compounds. Alumina can also be used, with its pH (acidic, neutral, or basic) chosen based on the stability of the compound. aga-analytical.com.pl

Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compound from the column. Typically, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) is employed. The purification process often starts with a low polarity mixture, and the polarity is gradually increased (gradient elution) to first elute non-polar impurities and then the desired product.

Thin Layer Chromatography (TLC) Applications

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for several analytical purposes. aga-analytical.com.plpsu.eduresearchgate.net

Reaction Monitoring: The progress of the synthesis of this compound can be monitored by spotting the reaction mixture on a TLC plate over time to observe the consumption of reactants and the formation of the product. scielo.br

Purity Assessment: TLC can quickly provide a qualitative assessment of the purity of a sample. The presence of multiple spots may indicate impurities. researchgate.net

Solvent System Optimization: It is used to determine the optimal solvent system for column chromatography separation. researchgate.net

For analysis, the stationary phase is typically silica gel coated on a glass or aluminum plate. psu.edu The mobile phase is chosen based on the polarity of the compound, often similar to systems used for column chromatography (e.g., ethyl acetate/hexane). Spots are visualized under UV light, as the aromatic rings will fluoresce, or by using chemical staining agents like ninhydrin (B49086) (for the secondary amine) or potassium permanganate. uni-giessen.de

Typical TLC Mobile Phases

Solvent System Ratio (v/v) Application
Hexane / Ethyl Acetate9:1 to 1:1General purpose separation
Dichloromethane / Methanol99:1 to 9:1For more polar compounds
Toluene / Acetone8:2Alternative non-halogenated system

Gas Chromatography (GC) for Reaction Monitoring and Yield Determination

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. chromatographyonline.com For a compound like this compound, which has a relatively high boiling point and contains polar functional groups (-OH, -NH), direct analysis can be challenging.

Reaction Monitoring: GC, particularly when coupled with a mass spectrometer (GC-MS), can be used to monitor the progress of a reaction by analyzing small aliquots of the reaction mixture. scielo.brdoi.org

Yield Determination: Quantitative analysis to determine the reaction yield can be performed using GC with an internal standard.

Derivatization: Due to the compound's polarity, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. The hydroxyl and amino groups can be converted to less polar ethers or silyl (B83357) ethers (e.g., using BSTFA) to improve peak shape and prevent thermal decomposition in the injector and column.

Infrared (IR) Spectroscopy for Functional Group Identification and Interaction Studies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum provides a "fingerprint" of the molecule based on the vibrations of its chemical bonds. uniroma1.it Each functional group absorbs infrared radiation at a characteristic frequency. pressbooks.pub

For this compound, the key functional groups that can be identified are the hydroxyl (-OH), secondary amine (-NH-), aromatic rings (C=C and C-H), and the carbon-chlorine bond (C-Cl).

O-H Stretch: The alcohol group will show a strong and broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups. libretexts.org

N-H Stretch: The secondary amine will exhibit a moderate, sharp absorption band in the 3300-3500 cm⁻¹ range. This peak is typically less intense and sharper than the O-H band. pressbooks.publibretexts.org

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic rings appear as a group of weak to medium bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: The C-H stretching of the methylene and methine groups will show strong absorptions in the 2850-3000 cm⁻¹ region. openstax.org

Aromatic C=C Stretch: The carbon-carbon double bond stretching within the aromatic rings gives rise to several medium to weak, sharp bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretch: The stretching vibration of the alcohol C-O bond will produce a strong absorption in the 1050-1200 cm⁻¹ range.

C-N Stretch: The C-N bond of the amine will show a medium intensity band between 1020-1250 cm⁻¹.

C-Cl Stretch: The carbon-chlorine bond will have a strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.

Summary of Characteristic IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H)Stretch, H-bonded3200 - 3600Strong, Broad
Sec. Amine (N-H)Stretch3300 - 3500Medium, Sharp
Aromatic (C-H)Stretch3010 - 3100Medium to Weak
Aliphatic (C-H)Stretch2850 - 3000Strong
Aromatic (C=C)Stretch1450 - 1600Medium to Weak, Sharp
Alcohol (C-O)Stretch1050 - 1200Strong
Amine (C-N)Stretch1020 - 1250Medium
Aryl Halide (C-Cl)Stretch600 - 800Strong

Chiral Chromatography for Enantiomeric Purity Analysis

The determination of enantiomeric purity is a critical aspect of the analysis of chiral compounds. For this compound, which contains a single stereocenter at the carbon atom bearing the hydroxyl group, it exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used methods for this purpose, employing a Chiral Stationary Phase (CSP) to achieve separation.

The principle of chiral chromatography relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different energy levels. This difference in stability results in one enantiomer being retained longer on the column than the other, thus enabling their separation.

For a molecule with the structural characteristics of this compound (a secondary amino alcohol), several classes of CSPs are typically effective. Polysaccharide-based CSPs, particularly derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica support, are highly versatile and often the first choice for screening. Macrocyclic glycopeptide, Pirkle-type (brush-type), and crown ether-based CSPs also show selectivity for amino compounds.

Method development for the enantioselective separation of this compound would involve screening a variety of CSPs and mobile phase systems to find the optimal conditions for resolution. The choice of mobile phase is crucial and is dependent on the CSP. Common modes include normal-phase (typically using hexane with an alcohol modifier like ethanol (B145695) or isopropanol), polar organic mode (using polar solvents like acetonitrile (B52724) and/or methanol), and reversed-phase (using aqueous buffers with acetonitrile or methanol). For amino compounds, the addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase is often necessary to improve peak shape and achieve baseline separation. SFC, which uses supercritical CO2 as the main mobile phase with alcohol co-solvents, is an increasingly popular green alternative that often provides faster and more efficient separations.

The following table outlines a representative screening protocol that would be employed in the development of a chiral separation method for this compound. The goal of such a screening is to identify a column and mobile phase combination that yields a resolution (Rs) value of greater than 1.5, which indicates baseline separation of the two enantiomer peaks.

Chiral Stationary Phase (CSP) TypeExample ColumnMobile Phase SystemTypical Modifier(s)Target Resolution (Rs)
Cellulose PhenylcarbamateCellulose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Isopropanol (B130326) (+ 0.1% DEA)> 1.5
Amylose PhenylcarbamateAmylose tris(3,5-dimethylphenylcarbamate)Normal Phasen-Hexane / Ethanol (+ 0.1% DEA)> 1.5
Cellulose PhenylcarbamateCellulose tris(3,5-dimethylphenylcarbamate)Polar OrganicAcetonitrile / Methanol (+ 0.1% DEA)> 1.5
Macrocyclic GlycopeptideTeicoplanin-basedPolar IonicMethanol / Acetic Acid / Triethylamine> 1.5
Cellulose PhenylcarbamateCellulose tris(3,5-dichlorophenylcarbamate)Supercritical Fluid (SFC)CO₂ / Methanol (+ 0.2% DEA)> 1.5

This table represents a typical method development strategy. DEA (diethylamine) is a common basic modifier used to improve the peak shape of amine-containing analytes.

Once a suitable method is identified, it must be validated to ensure its accuracy, precision, linearity, and robustness for the quantitative determination of the enantiomeric purity of this compound.

Computational Chemistry and Theoretical Investigations of 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. semanticscholar.orgresearchgate.net These computational methods can provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical stability and reactivity. materialsciencejournal.org

A smaller energy gap generally suggests higher reactivity. materialsciencejournal.org For this compound, the distribution of HOMO and LUMO orbitals would likely be spread across the aromatic rings and the heteroatoms (nitrogen and oxygen), indicating these as potential sites for chemical reactions.

Furthermore, these calculations can be used to determine various global reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a quantitative measure of the molecule's reactivity.

Below is an illustrative table of quantum chemical parameters that could be calculated for this compound using a method like DFT with a B3LYP functional and a 6-311G(d,p) basis set.

Illustrative Quantum Chemical Parameters

Parameter Value (Arbitrary Units) Description
HOMO Energy -6.5 eV Energy of the Highest Occupied Molecular Orbital
LUMO Energy -1.2 eV Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity
Electronegativity (χ) 3.85 Tendency to attract electrons
Chemical Hardness (η) 2.65 Resistance to change in electron distribution
Global Electrophilicity (ω) 2.80 Propensity to accept electrons

Molecular electrostatic potential (MEP) maps can also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites within the molecule. For this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms, indicating their nucleophilic character, while positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl and amino groups, highlighting their electrophilic nature.

Molecular Modeling and Simulation Studies of this compound

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are invaluable for studying the dynamic behavior and conformational landscape of this compound. nih.gov These methods allow for the exploration of the molecule's flexibility and the various shapes it can adopt in different environments.

Given the presence of several rotatable bonds in this compound, the molecule can exist in numerous conformations. A conformational analysis, often performed using molecular mechanics force fields, can identify the low-energy conformers and determine their relative populations at a given temperature. This information is critical for understanding how the molecule might interact with biological targets or other molecules.

The following table provides an example of the type of data that could be obtained from a molecular dynamics simulation of this compound in a water box.

Illustrative Molecular Dynamics Simulation Parameters and Outputs

Parameter Value/Description
Simulation Time 100 nanoseconds
Force Field AMBER
Solvent Explicit water (TIP3P model)
Temperature 300 K
Pressure 1 atm
Key Outputs Root Mean Square Deviation (RMSD) of atomic positions, Radius of Gyration (Rg), Radial Distribution Functions (RDFs)

Analysis of the simulation trajectory can yield important structural and dynamic properties. The Root Mean Square Deviation (RMSD) can indicate the stability of the molecule's conformation over time, while the Radius of Gyration (Rg) provides a measure of its compactness. Radial Distribution Functions (RDFs) can be calculated to understand the solvation structure around specific atoms or functional groups of the molecule.

Reaction Mechanism Elucidation via Computational Approaches for this compound Transformations

Computational chemistry offers powerful methods for investigating the mechanisms of chemical reactions involving this compound. mdpi.com By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the energy barriers associated with different reaction pathways. This information is crucial for understanding the feasibility and kinetics of a transformation.

For instance, the oxidation or reduction of the alcohol group in this compound could be studied computationally. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. mdpi.com This would help in predicting the reaction conditions required for such a transformation.

Similarly, reactions involving the amino group, such as N-alkylation or N-acylation, can be investigated. Computational studies can help in understanding the nucleophilicity of the nitrogen atom and the steric hindrance around it, which would influence the reaction rate and outcome.

The table below illustrates the kind of data that could be generated from a computational study of a hypothetical transformation of this compound.

Illustrative Data for a Hypothetical Reaction Mechanism Study

Reaction Step Structure Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Transition State 1 [Structure of TS1] +15.2
Intermediate [Structure of Intermediate] -5.8
Transition State 2 [Structure of TS2] +10.5
Products [Structure of Products] -20.1

By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. These computational insights can guide experimental work and help in the design of more efficient synthetic routes.

Analysis of Intermolecular Interactions and Hydrogen Bonding in Systems Containing this compound

The presence of both a hydroxyl (-OH) and a secondary amine (-NH-) group in this compound makes it capable of participating in hydrogen bonding, both as a donor and an acceptor. mdpi.commdpi.com These intermolecular interactions play a significant role in the physical properties of the compound, such as its melting point, boiling point, and solubility.

Computational methods can be used to analyze and quantify these interactions. For example, the interaction energy between two or more molecules of this compound can be calculated to determine the stability of dimers or larger clusters. The geometry of these hydrogen-bonded complexes, including the bond distances and angles, can also be optimized. rsc.org

The Atoms in Molecules (AIM) theory is a powerful tool for characterizing hydrogen bonds and other non-covalent interactions. mdpi.com By analyzing the topology of the electron density, AIM can identify bond critical points and provide a quantitative measure of the strength of the interaction.

The following table provides an example of the kind of data that could be obtained from a computational analysis of hydrogen bonding in a dimer of this compound.

Illustrative Data for Hydrogen Bond Analysis

Hydrogen Bond Donor-Acceptor Distance (Å) Bond Angle (°) Interaction Energy (kcal/mol)
O-H···N 2.85 175.2 -5.2
N-H···O 2.98 168.9 -3.8

In addition to self-association, the interactions of this compound with solvent molecules can also be studied. Understanding how the compound interacts with water or other solvents is important for predicting its solubility and behavior in solution.

Prediction of Spectroscopic Properties of this compound

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can aid in its characterization. materialsciencejournal.org

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts can be compared with experimental data to confirm the structure of the molecule.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated computationally. materialsciencejournal.org This allows for the assignment of the peaks in the experimental IR spectrum to specific vibrational modes of the molecule. For this compound, characteristic vibrational frequencies for the O-H, N-H, and C-Cl stretching modes would be of particular interest.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum of the molecule. materialsciencejournal.org This provides information about the electronic transitions and can help in understanding the color and photophysical properties of the compound.

The table below presents an example of how predicted spectroscopic data for this compound could be presented.

Illustrative Predicted Spectroscopic Data

Technique Parameter Predicted Value
¹H NMR Chemical Shift (ppm) of O-H proton 4.5
¹³C NMR Chemical Shift (ppm) of C-OH carbon 72.3
IR O-H Stretching Frequency (cm⁻¹) 3450
IR N-H Stretching Frequency (cm⁻¹) 3320
UV-Vis Maximum Absorption Wavelength (λmax) 265 nm

These predicted spectroscopic properties, when compared with experimental data, can provide a high degree of confidence in the structural assignment of this compound.

Role of 2 Benzylamino 1 3 Chlorophenyl Ethan 1 Ol As a Key Intermediate in Complex Chemical Synthesis

Utilization of 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol in the Construction of Advanced Organic Scaffolds

The unique arrangement of functional groups in this compound provides a reactive platform for the synthesis of advanced organic scaffolds, which are core structures of molecules with defined three-dimensional arrangements. The presence of both a nucleophilic secondary amine and a hydroxyl group allows for a variety of cyclization and condensation reactions to form heterocyclic systems.

One notable application of similar 2-amino-1-arylethanol scaffolds is in the synthesis of oxazolines. While specific studies detailing the use of this compound in this context are not widely available in the public domain, the general synthetic strategy involves the cyclization of the amino alcohol with various reagents. For instance, reaction with aldehydes or their derivatives can lead to the formation of substituted oxazoline (B21484) rings, which are prevalent in many biologically active compounds and are used as chiral ligands in asymmetric synthesis.

The general synthetic approach for the formation of oxazolines from amino alcohols is a well-established chemical transformation. This reaction typically proceeds via the formation of an intermediate that subsequently undergoes intramolecular cyclization. The choice of reagents and reaction conditions can influence the stereochemical outcome of the product, making this a valuable method for creating stereochemically defined scaffolds.

Table 1: Potential Advanced Organic Scaffolds from 2-Amino-1-Arylethanol Precursors

Scaffold Class General Structure Potential Synthetic Precursor Key Transformation
Oxazolines 5-membered heterocyclic ring with N and O 2-Amino-1-arylethanol Cyclization with aldehydes, nitriles, or carboxylic acids
Morpholines 6-membered heterocyclic ring with N and O 2-Amino-1-arylethanol Reaction with a two-carbon electrophile followed by cyclization

Derivatization of this compound to Precursors for Diverse Chemical Libraries

The creation of diverse chemical libraries is a cornerstone of modern drug discovery and materials science. This compound serves as an excellent starting material for generating such libraries due to its multiple reactive sites. The secondary amine and the hydroxyl group can be independently or simultaneously modified to introduce a wide range of chemical functionalities.

Derivatization of the Amino Group: The secondary benzylamino group can undergo a variety of transformations. N-alkylation, N-acylation, and reductive amination are common methods to introduce diverse substituents. For example, acylation with a library of carboxylic acids or sulfonyl chlorides would yield a library of amides and sulfonamides, respectively. The benzyl (B1604629) group itself can be removed under hydrogenolysis conditions to provide the primary amine, which can then be further functionalized.

Derivatization of the Hydroxyl Group: The hydroxyl group can be esterified or etherified to introduce a different set of functionalities. Reaction with a library of acyl chlorides or anhydrides would produce a diverse set of esters.

The combination of these derivatization strategies on a single scaffold allows for the rapid generation of a large number of distinct compounds. This combinatorial approach is highly valuable for screening for biological activity or desired material properties.

Table 2: Exemplary Derivatization Reactions for Chemical Library Synthesis

Reaction Type Reagent Class Functional Group Introduced Potential Library Diversity
N-Acylation Carboxylic acid chlorides Amide High (diverse R-groups on acid chloride)
N-Sulfonylation Sulfonyl chlorides Sulfonamide High (diverse R-groups on sulfonyl chloride)
N-Alkylation Alkyl halides Tertiary amine Moderate (dependent on alkyl halide availability)
O-Esterification Acid anhydrides Ester High (diverse R-groups on anhydride)

Methodologies for Incorporating the this compound Motif into Larger Molecular Architectures

The 2-amino-1-arylethanol motif is a key pharmacophore found in numerous approved pharmaceutical agents, particularly in the class of beta-blockers and other adrenergic receptor modulators. The incorporation of the this compound moiety into larger molecules is therefore of significant interest in medicinal chemistry.

Methodologies for this incorporation often involve leveraging the reactivity of the amine or hydroxyl group to form a covalent bond with another molecular fragment.

Amide Bond Formation: The amino group can be coupled with a carboxylic acid-containing molecule using standard peptide coupling reagents (e.g., DCC, EDC) to form a larger amide-containing structure.

Ether Linkage Formation: The hydroxyl group can be deprotonated with a base and reacted with an electrophilic partner, such as an alkyl halide, to form an ether linkage, thereby tethering the motif to another part of the molecule.

Reductive Amination: The secondary amine can be reacted with an aldehyde or ketone on another molecule in the presence of a reducing agent to form a new carbon-nitrogen bond, extending the molecular framework.

These synthetic strategies allow for the rational design and synthesis of complex molecules where the this compound unit serves as a critical structural and potentially functional component. The chirality of the starting material is often crucial in these syntheses, as the biological activity of the final molecule can be highly dependent on its stereochemistry.

Table 3: Common Methodologies for Molecular Elaboration

Methodology Functional Group Targeted Bond Formed Application in Complex Synthesis
Peptide Coupling Amino group Amide Synthesis of peptidomimetics and other complex amides
Williamson Ether Synthesis Hydroxyl group Ether Connection to other scaffolds via an ether linkage
Pictet-Spengler Reaction Amino group (after debenzylation) Carbon-Nitrogen Formation of tetrahydroisoquinoline ring systems

Q & A

Q. What are the recommended safety protocols for handling 2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol in laboratory settings?

  • Methodological Answer : Handling requires strict adherence to PPE (gloves, lab coats, safety goggles) and ventilation controls to minimize inhalation risks. In case of skin contact, immediately wash with soap and water; for eye exposure, rinse with water for 15 minutes. Avoid ignition sources due to flammability risks (flash point data from SDS). Spills should be contained using inert absorbents and disposed of via hazardous waste protocols .

Q. What synthetic routes are commonly employed to prepare this compound with high yield?

  • Methodological Answer : Asymmetric transfer hydrogenation using ruthenium-prolinamide catalysts is a validated method for synthesizing chiral β-amino alcohols. For example, similar compounds like (R)-1-(3-chlorophenyl)ethan-1-ol have been synthesized with >99% yield via this route. Reaction optimization (e.g., solvent polarity, temperature) is critical to suppress racemization .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR to verify chemical shifts (e.g., benzyl protons at δ 3.8–4.2 ppm, aromatic protons at δ 7.2–7.5 ppm) and chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to assess enantiomeric purity. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 276.7) .

Advanced Research Questions

Q. How can researchers optimize stereochemical purity during synthesis, particularly for enantioselective applications?

  • Methodological Answer : Catalyst selection is pivotal. Ruthenium complexes with chiral ligands (e.g., (R,R)-TsDPEN) achieve enantiomeric excess (ee) >85% in asymmetric hydrogenation. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or simulated moving bed (SMB) chromatography can further enhance ee to >99%. Monitor ee dynamically using chiral HPLC with UV detection at 254 nm .

Q. What structural insights exist regarding this compound’s interaction with biological targets (e.g., viral proteins)?

  • Methodological Answer : X-ray crystallography studies (e.g., PDB ID 8AZ8) reveal that derivatives like 2-(benzylamino)ethan-1-ol bind to the N-terminal domain of SARS-CoV-2 nsp1 via hydrogen bonding (e.g., OH group to Asp-76) and π-π stacking (benzyl ring to Phe-124). Molecular docking (AutoDock Vina) and MD simulations can predict binding affinities (ΔG < -7 kcal/mol) for target validation .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

  • Methodological Answer : Cross-validate data using orthogonal techniques:
  • Solubility : Use shake-flask method (UV-Vis quantification) in buffers (pH 1–7.4) and DSC for melting point verification.
  • LogP : Compare experimental (HPLC retention time) vs. computational (ChemAxon) values. Discrepancies >0.5 units warrant re-evaluation of purity or polymorphic forms .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Scale-up often reduces enantiomeric excess due to heat/mass transfer inefficiencies. Implement continuous flow reactors with immobilized catalysts to maintain ee >95%. For workup, replace batch distillation with wiped-film evaporation to minimize thermal degradation. Process analytical technology (PAT) tools (e.g., in-line FTIR) enable real-time monitoring .

Q. How do solvent choices impact reaction kinetics and byproduct formation in its synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in hydrogenation, accelerating reaction rates (k > 0.1 min1^{-1}) but may increase imine byproducts. Protic solvents (e.g., ethanol) reduce byproducts but slow kinetics. Solvent screening via Design of Experiments (DoE) optimizes trade-offs. GC-MS identifies byproducts (e.g., Schiff bases at m/z 210–250) .

Retrosynthesis Analysis

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2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol
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2-(Benzylamino)-1-(3-chlorophenyl)ethan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.